9H-Purin-6-amine, N,9-bis(trimethylsilyl)-
Overview
Description
The compound "9H-Purin-6-amine, N,9-bis(trimethylsilyl)-" is a derivative of purine, which is a fundamental component of nucleic acids. Purine derivatives have been extensively studied due to their biological significance and potential therapeutic applications. The papers provided discuss various synthetic methods and chemical properties of related purine compounds, which can offer insights into the synthesis and behavior of "9H-Purin-6-amine, N,9-bis(trimethylsilyl)-".
Synthesis Analysis
The synthesis of purine derivatives can involve several strategies, including selective alkylation and phase transfer catalysis (PTC). For instance, the synthesis of a minor impurity of acyclovir, a purine derivative, utilizes an acid-catalyzed PTC process for selective alkylation at the 9 position of the guanine ring . Additionally, procedures for synthesizing organophosphorus-substituted mono- and bis(trimethylsilyl)amines, which are structurally related to "9H-Purin-6-amine, N,9-bis(trimethylsilyl)-", start from trimethylsilyl esters of organophosphorus acids . These methods highlight the versatility and complexity of synthesizing substituted purine compounds.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their biological activity. For example, novel 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives were characterized using 1H-NMR, 13C-NMR, and mass spectra to confirm their structure . Such analytical techniques are essential for understanding the molecular structure of "9H-Purin-6-amine, N,9-bis(trimethylsilyl)-" and its derivatives.
Chemical Reactions Analysis
Purine derivatives undergo various chemical reactions that can modify their structure and properties. A simple synthesis of primary amines via their N,N-bis(trimethylsilyl) derivatives involves the reaction of primary halogen compounds with sodium bis(trimethylsilyl)amide to form N,N-bis(trimethylsilyl)amines . Furthermore, the alkylation of N-methoxy-9-methyl-9H-purin-6-amines results in a mixture of N-7- and N6-benzylated compounds, demonstrating the reactivity of purine derivatives at different positions on the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The tautomerism observed in N-methoxy-9-methyl-9H-purin-6-amines, for example, shows how variations in substituents can affect the amino/imino tautomer ratio, which in turn can influence the compound's properties and reactivity . These properties are important for the practical application and handling of "9H-Purin-6-amine, N,9-bis(trimethylsilyl)-" in various contexts.
Scientific Research Applications
Synthetic Studies and Applications
- Synthetic Processes and Tautomerism: Research on N-Methoxy-9-methyl-9H-purin-6-amines has contributed to understanding tautomerism and alkylation, which are significant in synthetic organic chemistry (Roggen & Gundersen, 2008).
- Organic Synthesis Enhancements: The use of phosphorus pentoxide in the synthesis of 9-aryl-9H-purin-6-amines exemplifies the compound's role in improving synthetic routes in organic chemistry (El-bayouki, Nielsen, & Pedersen, 1985).
Applications in Biological Studies
- Antibacterial Evaluation: The synthesis of 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine and its screening for antibacterial activity demonstrates the compound's potential in antimicrobial studies (Govori, 2017).
- Catalysis in Chemical Reactions: Its use in catalysis, as seen in the formation of unsymmetrical diaminoboranes, underscores its role in facilitating specific chemical transformations (Bellham, Hill, Kociok‐Köhn, & Liptrot, 2013).
Pharmaceutical and Medicinal Chemistry
- Acetylcholinesterase Inhibition: Synthesis of novel 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives for acetylcholinesterase inhibition suggests its utility in exploring treatments for diseases like Alzheimer's (Kang, Song, Zhan, Zhang, & Xinyong, 2013).
Novel Derivatives and Structural Studies
- Novel Derivative Synthesis: The compound's versatility is also evident in the synthesis of new organophosphorus-substituted mono- and bis(trimethylsilyl)amines, highlighting its utility in creating novel chemical entities (Prishchenko, Livantsov, Novikova, Livantsova, & Petrosyan, 2010).
Safety and Hazards
properties
IUPAC Name |
N,9-bis(trimethylsilyl)purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5Si2/c1-17(2,3)15-10-9-11(13-7-12-10)16(8-14-9)18(4,5)6/h7-8H,1-6H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWSPDDXHGZYTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC1=C2C(=NC=N1)N(C=N2)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066293 | |
Record name | 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17995-04-9 | |
Record name | N,9-Bis(trimethylsilyl)-9H-purin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17995-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,9-Bis(trimethylsilyl)-9H-purin-6-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017995049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,9-Bis(trimethylsilyl)adenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,9-bis(trimethylsilyl)-9H-purin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,9-BIS(TRIMETHYLSILYL)-9H-PURIN-6-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASW7VWM66U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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